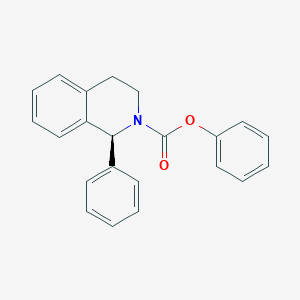
Phenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a phenyl group attached to a tetrahydroisoquinoline core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The phenyl group is then introduced through a Friedel-Crafts acylation reaction. The final esterification step involves the reaction of the carboxylic acid with phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Aplicaciones Científicas De Investigación
Phenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic agent.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Phenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in the biosynthesis of neurotransmitters, leading to altered neuronal signaling. Additionally, its structural similarity to other bioactive compounds suggests it may interact with cellular pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Phenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be compared with other isoquinoline derivatives such as:
Tetrahydroisoquinoline: Lacks the ester and phenyl groups, making it less complex and potentially less bioactive.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the carboxylate group, which may affect its solubility and reactivity.
Phenylalanine derivatives: Share the phenyl group but differ in the core structure, leading to different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H19NO2 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
phenyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C22H19NO2/c24-22(25-19-12-5-2-6-13-19)23-16-15-17-9-7-8-14-20(17)21(23)18-10-3-1-4-11-18/h1-14,21H,15-16H2/t21-/m0/s1 |
Clave InChI |
MYKZRJDFFPSMQX-NRFANRHFSA-N |
SMILES isomérico |
C1CN([C@H](C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4 |
SMILES canónico |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















